molecular formula C19H22N2O2 B6902840 2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide

2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide

Cat. No.: B6902840
M. Wt: 310.4 g/mol
InChI Key: JMFWQRHOYCLTJC-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide typically involves the formation of the quinoline core followed by functionalization at specific positions. One common method includes the reaction of 2-chloroquinoline with cyclopropylamine under basic conditions to introduce the cyclopropyl group.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropyl and 4-methyloxan-4-yl groups enhances its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity .

Properties

IUPAC Name

2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-19(8-10-23-11-9-19)21-18(22)15-12-17(13-6-7-13)20-16-5-3-2-4-14(15)16/h2-5,12-13H,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWQRHOYCLTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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